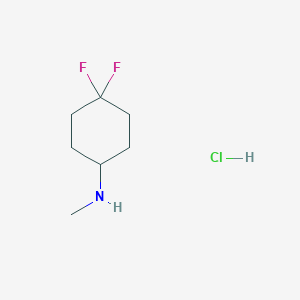

4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride

描述

4,4-Difluoro-N-methylcyclohexan-1-amine hydrochloride (CAS: 1379258-01-1) is a fluorinated cyclohexylamine derivative with a molecular formula of C₇H₁₃F₂N·ClH and a molecular weight of 185.6 g/mol. It is supplied as a hydrochloride salt with a purity of ≥95% and is typically stored at room temperature . The compound features a cyclohexane ring substituted with two fluorine atoms at the 4,4-positions and an N-methylamine group.

属性

IUPAC Name |

4,4-difluoro-N-methylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N.ClH/c1-10-6-2-4-7(8,9)5-3-6;/h6,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXHAUKLGAPSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379258-01-1 | |

| Record name | 4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Selective Difluorination of Cyclohexane Derivatives

Research Findings and Analysis

Stereochemical Control: The use of Mitsunobu reaction allows inversion at the 1-position, enabling access to the desired stereoisomer of the cyclohexylamine. Maintaining enantiomeric excess is crucial for biological activity.

Fluorination Efficiency: Methods involving difluorochloromethane and alkaline conditions have been shown to achieve high purity (>98.5%) and good recovery (~90%) in aromatic analogues, suggesting potential scalability for cyclohexane derivatives.

Industrial Viability: The use of environmentally benign solvents like dioxane and recovery of reagents improves the cost-effectiveness and reduces pollution, making the process suitable for industrial production.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Advantages | Challenges |

|---|---|---|---|

| Difluorination | Difluorochloromethane reaction under alkaline conditions | High purity, good recovery, scalable | Selectivity on cyclohexane ring, side reactions |

| Amination | Azide intermediate reduction (Mitsunobu inversion) | High stereochemical control | Multi-step, requires careful handling of azides |

| N-Methylation | Reductive amination or alkylation | Straightforward, controllable | Risk of over-alkylation |

| Salt Formation | Reaction with HCl | Stable product, easy isolation | Requires solvent optimization |

化学反应分析

Types of Reactions

4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions include various fluorinated amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

4,4-Difluoro-N-methylcyclohexan-1-amine hydrochloride is utilized in the synthesis of pharmaceuticals, particularly in the development of novel drugs targeting various diseases. Its difluoromethyl group can enhance the biological activity and metabolic stability of drug candidates. For instance, compounds derived from this amine have been investigated for their potential as antidepressants and anxiolytics due to their ability to modulate neurotransmitter systems .

Case Study:

A notable study explored the synthesis of derivatives of this compound that exhibited selective serotonin reuptake inhibition. These derivatives demonstrated promising effects in preclinical models of depression, indicating potential therapeutic applications in treating mood disorders .

Biochemical Applications

Buffering Agent:

This compound serves as a non-ionic organic buffering agent in biochemical assays and cell culture applications. It helps maintain pH levels within a specific range (6-8.5), which is crucial for enzyme activity and cellular function . The buffering capacity is particularly beneficial in experiments involving sensitive biological systems.

Cell Culture Studies:

In cell culture environments, maintaining optimal pH is essential for cell growth and metabolism. The use of this compound has been reported to improve cell viability and proliferation in various mammalian cell lines .

Material Science

Synthesis of Functional Materials:

The compound is also explored in material science for the synthesis of functional polymers and composites. Its unique fluorinated structure can impart desirable properties such as increased hydrophobicity and thermal stability to materials .

Case Study:

Research has shown that incorporating 4,4-difluoro-N-methylcyclohexan-1-amine into polymer matrices can enhance mechanical strength and resistance to environmental degradation. This makes it a candidate for applications in coatings and protective materials .

Analytical Chemistry

Chromatography Applications:

In analytical chemistry, this compound is used as a standard or reagent in chromatographic techniques. Its purity (≥95%) ensures reliable results when analyzing complex mixtures .

Case Study:

A study highlighted its application in liquid chromatography for separating enantiomers of chiral compounds, demonstrating its utility in resolving stereoisomers which is critical in pharmaceutical analysis .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential antidepressants; modulation of neurotransmitters |

| Biochemistry | Buffering Agent | Maintains pH in cell cultures; enhances cell viability |

| Material Science | Synthesis of Functional Materials | Improves mechanical strength; enhances thermal stability |

| Analytical Chemistry | Chromatography | Used as a standard; reliable results in separating complex mixtures |

作用机制

The mechanism of action of 4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Substituent Effects on Polarity and Basicity

- N-Methyl vs. Primary Amine (NH₂): The N-methyl group in 4,4-difluoro-N-methylcyclohexan-1-amine reduces its polarity compared to the non-methylated analog (4,4-difluorocyclohexan-1-amine HCl, CAS: 675112-70-6). This difference may influence solubility in organic solvents and bioavailability in drug discovery contexts .

- Methoxyethyl vs. In contrast, the 2-fluorobenzyl group in ’s derivative increases lipophilicity, which could improve blood-brain barrier penetration .

Fluorination Patterns

- 4,4-Difluoro vs. 4-(Difluoromethyl): The 4,4-difluoro substitution in the target compound creates a rigid, electron-deficient cyclohexane ring, whereas 4-(difluoromethyl)cyclohexan-1-amine (CAS: 2098033-30-6) introduces a CHF₂ group, altering steric and electronic properties. The latter may exhibit different reactivity in nucleophilic substitution reactions .

生物活性

4,4-Difluoro-N-methylcyclohexan-1-amine hydrochloride is a chemical compound characterized by its unique structure, featuring two fluorine atoms on a cyclohexane ring and an amine functional group. This compound has garnered interest in pharmacological research due to its potential biological activities and applications in drug development.

- Molecular Formula : CHFN·HCl

- Molecular Weight : 185.64 g/mol

- Structure : The presence of fluorine atoms enhances the compound's lipophilicity and stability, which may influence its interactions with biological targets.

The exact mechanism of action for this compound remains largely undefined due to limited research. However, it is hypothesized that the compound may interact with neurotransmitter systems, particularly through binding to various receptors and enzymes. This interaction could modulate their activity, leading to various biological effects, particularly in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest potential interactions with neurotransmitter receptors and other molecular targets:

- Pharmacological Context : The compound is being evaluated for its role as a dopamine receptor partial agonist and serotonin receptor modulator .

- Potential Applications : It may serve as a precursor for developing phosphodiesterase 4 (PDE4) inhibitors and other therapeutic agents targeting neurodegenerative diseases like Charcot-Marie-Tooth Disease type 2A (CMT2A) .

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound compared to similar compounds can significantly influence its biological activity. A comparison table is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine substituents on cyclohexane | Potential dopamine receptor agonist |

| N-methylcyclohexanamine hydrochloride | No fluorine substituents | Lesser stability and biological activity |

| 4-fluoro-N-methylcyclohexan-1-amine hydrochloride | One fluorine substituent | Moderate biological activity |

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have shown promising results in various assays:

- Neuropharmacological Studies : Compounds similar in structure have been evaluated for their ability to penetrate the blood-brain barrier and engage mitochondrial targets in neuronal axons. These studies indicate that modifications in structure can lead to enhanced pharmacokinetic properties .

- Synthesis and Application : The synthesis of this compound typically involves multi-step reactions that yield derivatives with varying biological activities. For instance, it has been used as a building block for synthesizing more complex molecules aimed at treating CNS disorders .

常见问题

Basic: What are the recommended synthetic routes for 4,4-difluoro-N-methylcyclohexan-1-amine hydrochloride, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves fluorination of a cyclohexanamine precursor followed by N-methylation and salt formation. Key steps include:

- Fluorination: Use of reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms at the 4,4-positions of the cyclohexane ring under anhydrous conditions .

- N-Methylation: Reaction with methyl iodide or reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) to introduce the methyl group on the amine .

- Salt Formation: Treatment with HCl in methanol or ethanol to precipitate the hydrochloride salt, enhancing stability and solubility .

Optimization Tips: - Use inert atmosphere (N₂/Ar) during fluorination to avoid side reactions.

- Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy: ¹⁹F NMR confirms fluorine substitution at C4 and C4' (δ ~ -180 ppm for CF₂), while ¹H/¹³C NMR verifies cyclohexane ring conformation and N-methyl group presence .

- Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (expected [M+H]⁺: 186.1) and absence of impurities .

- Elemental Analysis: Matches theoretical values (C: 45.30%, H: 6.51%, N: 7.53%) to confirm purity >95% .

Advanced: How do the electronic effects of fluorine substituents influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

The strong electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, facilitating nucleophilic substitution. For example:

- Amine Displacement: Fluorine activates the cyclohexane ring for SN2 reactions with nucleophiles (e.g., thiols or alkoxides) at the 1-position, though steric hindrance may require elevated temperatures .

- Mechanistic Insight: Computational studies (DFT) show fluorine’s inductive effect lowers the LUMO energy of the ring, accelerating attack by nucleophiles .

Experimental Design: - Compare reaction rates with non-fluorinated analogs (e.g., N-methylcyclohexanamine hydrochloride) under identical conditions to isolate fluorine’s electronic contribution .

Advanced: What computational methods can predict the compound's interaction with biological targets like enzymes?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding affinities to receptors (e.g., GPCRs or ion channels) by simulating ligand-receptor interactions .

- MD Simulations: GROMACS or AMBER assess dynamic stability of the ligand-protein complex over time, highlighting key hydrogen bonds with fluorine atoms .

- QSAR Modeling: Correlate structural features (e.g., fluorine’s electronegativity) with bioactivity data from analogs to predict pharmacological profiles .

Basic: What are the solubility properties and recommended storage conditions to ensure stability?

Methodological Answer:

- Solubility: Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt form. Poor solubility in non-polar solvents (hexane, ether) .

- Storage: Store at room temperature in airtight, light-protected containers under desiccant (e.g., silica gel) to prevent hygroscopic degradation .

Stability Testing: - Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products .

Advanced: How can researchers resolve contradictions in reported biological activities across different studies?

Methodological Answer:

- Meta-Analysis: Systematically compare experimental variables (e.g., cell lines, assay concentrations) using tools like RevMan to identify confounding factors .

- Dose-Response Curves: Replicate studies with standardized protocols (e.g., IC₅₀ determination in triplicate) to validate reproducibility .

- Epistatic Analysis: Use CRISPR/Cas9 to knock out putative off-target receptors and isolate the compound’s primary mechanism of action .

Advanced: What strategies are effective in optimizing the enantiomeric purity of derivatives synthesized from this compound?

Methodological Answer:

- Chiral Chromatography: Use columns like Chiralpak IA/IB with hexane:IPA mobile phases to separate enantiomers post-synthesis .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to favor enantioselective pathways during derivatization .

- Crystallization: Induce diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate the desired enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。